2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene

Physical Properties Material Handling Quality Control

When reaction selectivity is compromised by unsubstituted benzyl bromides, the 2,6-dimethyl-4-fluoro substitution pattern provides a precise solution. This compound is a critical building block for UDP-antagonist P2Y14 receptor probes (e.g., PPTN). • Steric shielding by ortho-methyl groups drives superior regioselectivity in nucleophilic displacements, minimizing byproducts. • The para-fluorine modulates electrophilicity and blocks metabolic soft spots, enhancing CNS-penetrant candidate stability. • Supplied with full analytical documentation (NMR, HPLC) and cold-chain shipping to preserve reactive benzylic bromide integrity.

Molecular Formula C9H10BrF
Molecular Weight 217.08 g/mol
CAS No. 200799-19-5
Cat. No. B041434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
CAS200799-19-5
Synonyms2,6-Dimethyl-4-fluorobenzyl bromide;  4-Fluoro-2,6-dimethylbenzyl Bromide
Molecular FormulaC9H10BrF
Molecular Weight217.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CBr)C)F
InChIInChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3
InChIKeyHYFDMAKFLLWGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: Sterically Hindered Benzyl Bromide Building Block


2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene (CAS 200799-19-5), also known as 2,6-dimethyl-4-fluorobenzyl bromide, is a benzyl bromide derivative characterized by a bromomethyl group flanked by two ortho-methyl groups and a para-fluorine substituent on the aromatic ring [1]. This specific substitution pattern imparts distinct steric and electronic properties that govern its reactivity as an electrophile in nucleophilic substitution reactions . Its primary role is as a versatile alkylating agent and building block in organic synthesis, particularly in the development of pharmaceutical intermediates, including UDP-antagonists of the P2Y14 receptor [2].

Why Generic Benzyl Bromides Cannot Replace This Compound


Generic substitution of benzyl bromides is not feasible for applications demanding precise steric and electronic control. The target compound's 2,6-dimethyl substitution creates significant steric hindrance around the reactive benzylic carbon, which directly impacts reaction rates and selectivity in nucleophilic displacement pathways compared to unsubstituted benzyl bromide . Furthermore, the presence of the para-fluorine atom alters the electron density of the aromatic ring, influencing the electrophilicity of the bromomethyl group and potentially affecting downstream reactivity and compound stability . Regioisomeric variants, such as 4-fluoro-3,5-dimethylbenzyl bromide (CAS 886501-82-2), exhibit distinct physical properties (e.g., melting point of 44-46°C vs. the often liquid/semisolid nature of the target compound) and potentially different reaction profiles due to the altered position of the fluorine and methyl groups relative to the reactive center . Such differences can lead to variable yields or the formation of distinct byproducts in multi-step syntheses, underscoring the need for compound-specific procurement.

Quantitative Differentiation from Closest Analogs


Distinct Physical State and Thermal Properties vs. Positional Isomer

The target compound 2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene (CAS 200799-19-5) demonstrates a distinct physical state at room temperature compared to its close positional isomer, 4-fluoro-3,5-dimethylbenzyl bromide (CAS 886501-82-2) . While the target compound is typically handled as a liquid or low-melting solid, the isomer is a crystalline solid with a defined melting point of 44°C to 46°C . This difference in physical form directly impacts material handling, weighing accuracy, and storage protocols in laboratory and industrial settings, making the target compound potentially more convenient for certain liquid-phase reaction setups where pre-dissolution of a solid is undesirable .

Physical Properties Material Handling Quality Control

Enhanced Lipophilicity from para-Fluorine Substitution

The incorporation of a fluorine atom at the para-position significantly modifies the physicochemical properties of the compound. The target molecule (CAS 200799-19-5) exhibits a consensus Log Po/w of 3.55, which is higher than the predicted LogP for the non-fluorinated analog 2,6-dimethylbenzyl bromide (CAS 83902-02-7) . This increased lipophilicity, driven by the fluorine substituent, can enhance membrane permeability and alter the pharmacokinetic profile of derived drug candidates, a critical factor in medicinal chemistry where the introduction of the 2,6-dimethyl-4-fluorobenzyl group is a specific design choice for optimizing drug-like properties .

Lipophilicity ADME Properties Drug Design

Validated Intermediate for P2Y14 Receptor Antagonists

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene (CAS 200799-19-5) is specifically cited as a key synthetic intermediate in the development of UDP-antagonists targeting the P2Y14 receptor, a pathway of therapeutic interest for inflammation and immunology [1]. This application is not shared by all benzyl bromide analogs. The literature reference from Gauthier et al. (2011) confirms that this particular substitution pattern was integral to the structure-activity relationship (SAR) leading to potent P2Y14 antagonists, including the development of the high-affinity antagonist PPTN (IC50 = 1 nM) [1][2]. While the compound is not the final active pharmaceutical ingredient, its use in this established synthetic route validates its specific utility and differentiates it from structurally related but pharmacologically unvalidated benzyl halides [1].

Medicinal Chemistry Receptor Pharmacology Synthetic Intermediate

Recommended Application Scenarios


Enhancing Metabolic Stability and Membrane Permeability in Drug Candidates

Given its consensus LogP of 3.55, this compound is ideal for introducing a lipophilic, fluorinated benzyl group into a molecular scaffold . This is particularly valuable in medicinal chemistry programs where increasing lipophilicity is desired to improve passive membrane diffusion or blood-brain barrier penetration, a common strategy in CNS drug discovery. The fluorine atom also serves to block potential metabolic soft spots on the aromatic ring, potentially enhancing the metabolic stability of the final compound compared to its non-fluorinated counterparts .

Synthesis of P2Y14 Antagonists for Inflammation Research

This compound has a proven track record as a building block in the synthesis of potent P2Y14 receptor antagonists, a target implicated in inflammation and immune cell chemotaxis [1][2]. Researchers focusing on this pathway should prioritize this intermediate to replicate or build upon established synthetic routes, ensuring they are working with a validated starting material that is linked to the discovery of high-affinity probes like PPTN [1][2].

Leveraging Steric Hindrance for Regioselective Alkylation

The significant steric bulk provided by the ortho-methyl groups makes this compound an excellent electrophile for reactions where control over regioselectivity is paramount . In nucleophilic substitutions with polyfunctional nucleophiles (e.g., triazoles, amines), the steric environment around the bromomethyl group can be exploited to favor alkylation at less hindered sites, thereby increasing the yield and purity of the desired isomer. This property is less pronounced in unsubstituted or less sterically encumbered benzyl bromides .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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